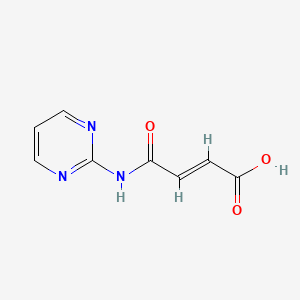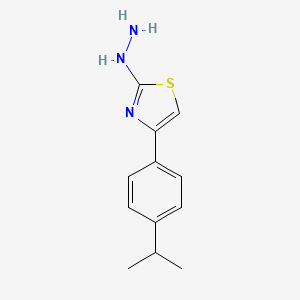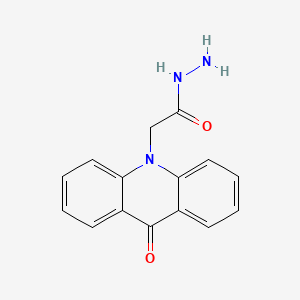
2-(9-oxoacridin-10(9H)-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9-oxoacridin-10(9H)-yl)acetohydrazide is a compound derived from acridine, a heterocyclic organic structure Acridine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-oxoacridin-10(9H)-yl)acetohydrazide typically involves the reaction of 9-oxoacridine-10-acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative. After completion, the product is isolated through filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(9-oxoacridin-10(9H)-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine-9-carboxylic acid derivatives, while reduction can produce acridan-9-yl derivatives.
Applications De Recherche Scientifique
2-(9-oxoacridin-10(9H)-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of fluorescent dyes and other functional materials.
Mécanisme D'action
The mechanism of action of 2-(9-oxoacridin-10(9H)-yl)acetohydrazide involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acridine-9-carboxaldehyde
- 9(10H)-Acridanone
- Acridine-9-carboxylic acid
Uniqueness
2-(9-oxoacridin-10(9H)-yl)acetohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other acridine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C15H13N3O2 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
2-(9-oxoacridin-10-yl)acetohydrazide |
InChI |
InChI=1S/C15H13N3O2/c16-17-14(19)9-18-12-7-3-1-5-10(12)15(20)11-6-2-4-8-13(11)18/h1-8H,9,16H2,(H,17,19) |
Clé InChI |
RIVUQDWPRSTREQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


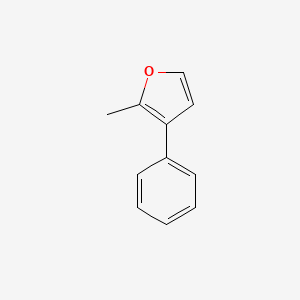
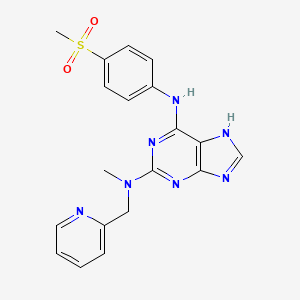
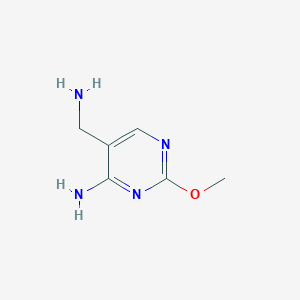
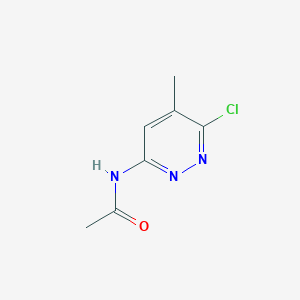
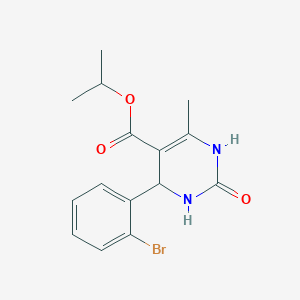
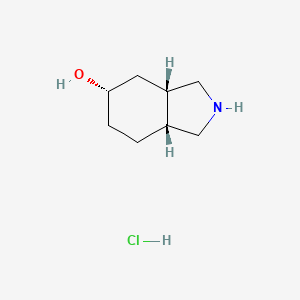

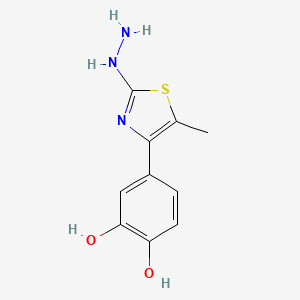

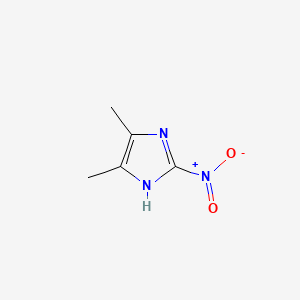

![N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B15054028.png)
